- Stereoselective synthesis of (+)-goniodiol, (+)-goniotriol, (-)-goniofupyrone, and (+)-altholactone using a catalytic asymmetric hetero-Diels-Alder/allylboration approachEuropean Journal of Organic Chemistry, 2008, (29), 4900-4907,
Cas no 96405-62-8 (Goniotriol)

Goniotriol structure
Nom du produit:Goniotriol
Goniotriol Propriétés chimiques et physiques
Nom et identifiant
-
- D-xylo-Hept-2-enonicacid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
- Goniotriol
- (+)-Goniotriol
- (7R)-2,3-Dideoxy-7-C-phenyl-D-xylohept-2-enonic acid delta-lactone
- [ "" ]
- (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one
- FS-9403
- CS-0024536
- 6-(7,8-Dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone
- HY-N3969
- 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-5-hydroxy-, (5S-(5alpha,6alpha(1S*,2S*)))-
- CHEMBL482598
- DTXSID501317251
- 96405-62-8
- AKOS040762825
- D-xylo-Hept-2-enonic acid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
- (5S,6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5-HYDROXY-5,6-DIHYDROPYRAN-2-ONE
- (2R,3S)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one
- DA-53675
-
- Piscine à noyau: 1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1
- La clé Inchi: AWCDBKHWVKLXEE-WKSBVSIWSA-N
- Sourire: [C@@H]([C@@H]1OC(=O)C=C[C@@H]1O)(O)[C@@H](C1C=CC=CC=1)O
Propriétés calculées
- Qualité précise: 250.08412354g/mol
- Masse isotopique unique: 250.08412354g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 321
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.4
- Surface topologique des pôles: 87Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.4±0.1 g/cm3
- Point d'ébullition: 554.8±50.0 °C at 760 mmHg
- Point d'éclair: 218.0±23.6 °C
- Indice de réfraction: 1.63
- Le PSA: 86.99000
- Le LogP: -0.07660
- Pression de vapeur: 0.0±1.6 mmHg at 25°C
Goniotriol Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
Goniotriol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | G766773-5mg |
Goniotriol |
96405-62-8 | 5mg |
$1866.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G93260-5mg |
Goniotriol |
96405-62-8 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 | |
A2B Chem LLC | AI65279-5mg |
Goniotriol |
96405-62-8 | 98.0% | 5mg |
$577.00 | 2024-07-18 | |
TRC | G766773-1mg |
Goniotriol |
96405-62-8 | 1mg |
$442.00 | 2023-05-18 | ||
TargetMol Chemicals | TN5657-5 mg |
Goniotriol |
96405-62-8 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN5657-5mg |
Goniotriol |
96405-62-8 | 5mg |
¥ 3230 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5657-5 mg |
Goniotriol |
96405-62-8 | 5mg |
¥4465.00 | 2022-02-28 | ||
TRC | G766773-10mg |
Goniotriol |
96405-62-8 | 10mg |
$3106.00 | 2023-05-18 | ||
TargetMol Chemicals | TN5657-1 mL * 10 mM (in DMSO) |
Goniotriol |
96405-62-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN5657-1 ml * 10 mm |
Goniotriol |
96405-62-8 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 |
Goniotriol Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Acetonitrile ; 2 d, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Julia-Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactonesJournal of the Chemical Society, 1999, (2), 103-105,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Water
Référence
- Enantiospecific Syntheses of (+)-Goniofufurone, (+)-7-epi-Goniofufurone, (+)-Goniobutenolide A, (-)-Goniobutenolide B, (+)-Goniopypyrone, (+)-Altholactone, (+)-Goniotriol, and (+)-7-AcetylgoniotriolJournal of Organic Chemistry, 1995, 60(10), 3121-30,
Synthetic Routes 4
Conditions de réaction
Référence
- Concise syntheses of novel styryl lactones, (+)-goniofufurone, (+)-goniopypyrone, (+)-goniotriol, (+)-8-acetylgoniotriol, and (+)-altholactoneSynlett, 1993, (9), 653-5,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran , Water
Référence
- Asymmetric total synthesis of (+)-goniotriol and (+)-goniofufuroneTetrahedron, 1995, 51(5), 1429-36,
Synthetic Routes 6
Conditions de réaction
Référence
- Total synthesis of (-)-goniopypyroneChinese Journal of Chemistry, 1993, 11(5), 479-80,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 0 °C; 1.5 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Stereoselective Total Synthesis of Bioactive Styryllactones (+)-Goniofufurone, (+)7-epi-Goniofufurone, (+)-Goniopypyrone, (+)-Goniotriol, (+)-Altholactone, and (-)-EtharvensinJournal of Organic Chemistry, 2008, 73(1), 2-11,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Référence
- Synthesis of (+)-goniopypyrone and (+)-goniotriol using Pd-catalyzed carbonylationTetrahedron Letters, 2019, 60(36),,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Référence
- Stereocontrolled syntheses of novel styryl lactones, (+)-goniodiol, (+)-goniotriol, (+)-8-acetylgoniotriol, (+)-goniofufurone, (+)-9-deoxygoniopypyrone, (+)-goniopypyrone, and (+)-altholactone from common intermediates and cytotoxicity of their congenersTetrahedron, 1999, 55(9), 2493-2514,
Synthetic Routes 10
Conditions de réaction
Référence
- Total synthesis of antitumor Goniothalamus styryllactonesTetrahedron, 1999, 55(45), 13011-13028,
Synthetic Routes 11
Conditions de réaction
Référence
- Stereoselective Syntheses of (+)-Goniotriol, (+)-8-Acetylgoniotriol, (+)-Goniodiol, (+)-9-Deoxygoniopypyrone, (+)-Altholactone, and (-)-GoniofupyroneJournal of Organic Chemistry, 1997, 62(19), 6619-6626,
Goniotriol Raw materials
- 2H-Pyran-3(6H)-one, 2-(2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)-6-hydroxy-, [2S-[2α(4S*,5S*),6α]]-
- D-xylo-Hept-2-enonic acid, 2,3-dideoxy-4,6-bis-O-(methoxymethyl)-7-C-phenyl-, δ-lactone, (7R)-
Goniotriol Preparation Products
Goniotriol Littérature connexe
-
1. Index pages
-
Geumwoo Lee,Jeong-Hee Lee,Jaeyong Lee,Min Woo Ha,Mi-hyun Kim,Suckchang Hong,Hyeung-geun Park Org. Chem. Front. 2022 9 4902
-
3. Julia–Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactonesWei-ping Chen,Stanley M. Roberts J. Chem. Soc. Perkin Trans. 1 1999 103
-
4. Gonibutenolides A and B: serendipitous syntheses, relative and absolute configurationTony K. M. Shing,Vincent W.-F. Tai,Hon-Chung Tsui J. Chem. Soc. Chem. Commun. 1994 1293
-
Kodepelly Sanjeeva Rao,Jaganathan Senthilnathan,Jyh-Ming Ting,Masahiro Yoshimura Nanoscale 2014 6 12758
Classification associée
- Solvants et chimiques organiques Composés organiques Alcool/Éther
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyrans Dihydropryrone
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyrans Pyranones et dérivés Dihydropryrone
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- 144429-71-0(2H-Pyran-2-one, 6-[2-(acetyloxy)-1-hydroxy-2-phenylethyl]-5,6-dihydro-,[6R*(1S*,2R*)]-)
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Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:96405-62-8)Goniotriol

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